Cas no 1261872-17-6 (6-Fluoro-3'-(trifluoromethyl)biphenyl-2-carboxylic acid methyl ester)

6-Fluoro-3'-(trifluoromethyl)biphenyl-2-carboxylic acid methyl ester 化学的及び物理的性質
名前と識別子
-
- 6-Fluoro-3'-(trifluoromethyl)biphenyl-2-carboxylic acid methyl ester
-
- インチ: 1S/C15H10F4O2/c1-21-14(20)11-6-3-7-12(16)13(11)9-4-2-5-10(8-9)15(17,18)19/h2-8H,1H3
- InChIKey: KNUIRPZJPKSPLV-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=CC(C(=O)OC)=C1C1C=CC=C(C(F)(F)F)C=1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 21
- 回転可能化学結合数: 3
- 複雑さ: 369
- 疎水性パラメータ計算基準値(XlogP): 4.4
- トポロジー分子極性表面積: 26.3
6-Fluoro-3'-(trifluoromethyl)biphenyl-2-carboxylic acid methyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A011009267-1g |
6-Fluoro-3'-(trifluoromethyl)biphenyl-2-carboxylic acid methyl ester |
1261872-17-6 | 97% | 1g |
1,579.40 USD | 2021-07-05 | |
Alichem | A011009267-250mg |
6-Fluoro-3'-(trifluoromethyl)biphenyl-2-carboxylic acid methyl ester |
1261872-17-6 | 97% | 250mg |
470.40 USD | 2021-07-05 | |
Alichem | A011009267-500mg |
6-Fluoro-3'-(trifluoromethyl)biphenyl-2-carboxylic acid methyl ester |
1261872-17-6 | 97% | 500mg |
847.60 USD | 2021-07-05 |
6-Fluoro-3'-(trifluoromethyl)biphenyl-2-carboxylic acid methyl ester 関連文献
-
Mo Tao,Guowen Zhang,Chunhong Xiong,Junhui Pan New J. Chem., 2015,39, 3665-3674
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Yinan Dong,Bai Xu,Haiyu Hu,Jiashu Yang,Fengyu Li,Jian Gong,Zhongfang Chen Phys. Chem. Chem. Phys., 2021,23, 12958-12967
-
Uday S. Annapure RSC Adv., 2016,6, 99774-99780
-
6. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
Related Articles
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
6-Fluoro-3'-(trifluoromethyl)biphenyl-2-carboxylic acid methyl esterに関する追加情報
Introduction to 6-Fluoro-3'-(trifluoromethyl)biphenyl-2-carboxylic acid methyl ester (CAS No. 1261872-17-6)
6-Fluoro-3'-(trifluoromethyl)biphenyl-2-carboxylic acid methyl ester, identified by the Chemical Abstracts Service Number (CAS No.) 1261872-17-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the biphenyl derivative family, characterized by its unique structural features, which include a fluorine atom at the 6-position and a trifluoromethyl group at the 3'-position of the biphenyl core. The presence of these halogenated substituents imparts distinct electronic and steric properties, making it a valuable scaffold for designing novel molecules with enhanced biological activity.
The methyl ester functionality at the 2-carboxyl position further modifies the compound's reactivity and solubility, facilitating its incorporation into various synthetic pathways. This structural motif has been extensively explored in medicinal chemistry due to its ability to modulate binding interactions with biological targets, such as enzymes and receptors. The combination of fluorine and trifluoromethyl groups is particularly noteworthy, as these elements are well-documented for their ability to improve metabolic stability, lipophilicity, and binding affinity in drug candidates.
In recent years, there has been a surge in research focused on halogenated biphenyl derivatives due to their potential applications in treating a wide range of diseases. Specifically, compounds with similar structural motifs have shown promise in inhibiting key enzymes involved in cancer progression, inflammation, and infectious diseases. The fluorine atom at the 6-position of 6-Fluoro-3'-(trifluoromethyl)biphenyl-2-carboxylic acid methyl ester contributes to its ability to engage in favorable hydrogen bonding interactions with biological targets, while the trifluoromethyl group enhances its lipophilicity, thereby improving membrane permeability and oral bioavailability.
One of the most compelling aspects of this compound is its versatility as a building block for drug discovery. Researchers have leveraged its scaffold to develop inhibitors targeting enzymes such as kinases and proteases, which are pivotal in numerous disease pathways. For instance, studies have demonstrated that biphenyl derivatives can serve as potent scaffolds for creating small-molecule inhibitors with high selectivity and efficacy. The methyl ester group at the 2-carboxyl position allows for further derivatization via hydrolysis or transesterification reactions, enabling the synthesis of diverse analogs with tailored pharmacological properties.
The synthesis of 6-Fluoro-3'-(trifluoromethyl)biphenyl-2-carboxylic acid methyl ester typically involves multi-step organic transformations, starting from commercially available biphenyl precursors. Key steps often include halogenation reactions to introduce the fluorine and trifluoromethyl groups, followed by carboxylation and esterification to achieve the desired functionalization. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for industrial applications.
In terms of biological activity, preliminary studies on related biphenyl derivatives have revealed intriguing properties that warrant further investigation. For example, some analogs have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes or peroxisome proliferator-activated receptor (PPAR) modulators. Additionally, the fluorine atom has been shown to enhance binding affinity through dipole-dipole interactions with biological targets, while the trifluoromethyl group contributes to favorable pharmacokinetic profiles by increasing metabolic stability against cytochrome P450-mediated degradation.
The agrochemical sector has also shown interest in this class of compounds due to their potential as bioactive agents. Halogenated biphenyl derivatives exhibit herbicidal, fungicidal, and insecticidal properties by interfering with essential metabolic pathways in pests or weeds. The structural features of 6-Fluoro-3'-(trifluoromethyl)biphenyl-2-carboxylic acid methyl ester, particularly the presence of fluorine and trifluoromethyl groups, make it a promising candidate for developing next-generation crop protection agents with improved efficacy and environmental safety.
Recent advancements in computational chemistry have further accelerated the discovery process for this compound class. Molecular modeling techniques allow researchers to predict binding modes and affinity profiles before conducting experimental validation. This approach has been instrumental in optimizing lead structures derived from 6-Fluoro-3'-(trifluoromethyl)biphenyl-2-carboxylic acid methyl ester, leading to more potent and selective drug candidates.
The regulatory landscape for pharmaceutical compounds continues to evolve, emphasizing safety and efficacy through rigorous preclinical testing. As such, compounds like 6-Fluoro-3'-(trifluoromethyl)biphenyl-2-carboxylic acid methyl ester must undergo comprehensive evaluation before entering clinical trials. However, their unique structural features offer advantages in terms of metabolic stability and membrane permeability, which may streamline development pipelines.
In conclusion,6-Fluoro-3'-(trifluoromethyl)biphenyl-2-carboxylic acid methyl ester (CAS No. 1261872-17-6) represents a significant advancement in pharmaceutical research due to its versatile structural framework and promising biological activity. Its halogenated substituents contribute to enhanced binding affinity and pharmacokinetic profiles, making it an attractive scaffold for developing novel therapeutics. As research continues to uncover new applications for this compound class,6-Fluoro-3'-(trifluoromethyl)biphenyl-2-carboxylic acid methyl ester is poised to play a crucial role in addressing unmet medical needs across various therapeutic areas.
1261872-17-6 (6-Fluoro-3'-(trifluoromethyl)biphenyl-2-carboxylic acid methyl ester) 関連製品
- 2138033-99-3(2-{[2-(Ethylsulfanyl)ethyl]amino}quinazoline-6-carboxylic acid)
- 99066-76-9(5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid)
- 681126-49-8(methyl 2-hydroxy-2-(2-hydroxynaphthalen-1-yl)acetate)
- 1372713-72-8((2-Methyl-2H-1,2,3-triazol-4-yl)boronic acid)
- 43067-01-2(Dimethyl 4-(2-Chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate)
- 1251603-82-3(N-(4-ethylphenyl)-5-oxo-2H,3H,5H-1,3thiazolo2,3-bquinazoline-8-carboxamide)
- 20075-97-2((2S)-2,4-Dimethylpentanoic acid)
- 1445995-85-6(1-Bromo-1,1,2,2-tetrafluoroheptane)
- 2228624-09-5(1-(2-bromoethyl)naphthalen-2-ol)
- 1361657-59-1(3-Methoxy-2-nitro-6-(3,4,5-trichlorophenyl)pyridine)




